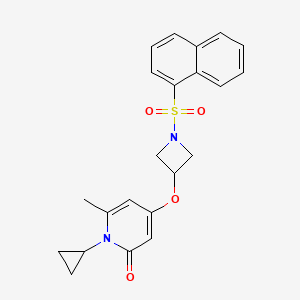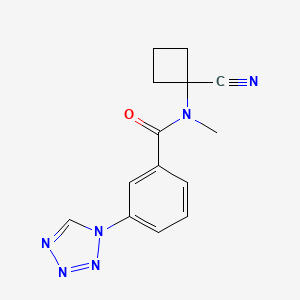
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, commonly known as CCTB, is a novel compound that has attracted significant attention in the field of medicinal chemistry. CCTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which makes it a promising candidate for the treatment of type 2 diabetes and obesity.
Wirkmechanismus
CCTB inhibits N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide by binding to its active site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and improved glucose uptake in peripheral tissues such as muscle and adipose tissue. CCTB has also been shown to inhibit the phosphorylation of leptin receptor, which may contribute to its anti-obesity effects.
Biochemical and Physiological Effects
CCTB has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. It has also been found to reduce body weight and adiposity in obese mice. In addition, CCTB has been shown to improve lipid metabolism and reduce inflammation in adipose tissue.
Vorteile Und Einschränkungen Für Laborexperimente
CCTB has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, which makes it a valuable tool for studying the role of this enzyme in insulin signaling and glucose homeostasis. However, CCTB has some limitations as well. It is a relatively new compound, and its pharmacokinetic properties and toxicity profile have not been fully characterized. In addition, its effects on other phosphatases and signaling pathways have not been extensively studied.
Zukünftige Richtungen
There are several future directions for research on CCTB. One area of interest is the development of more potent and selective N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide inhibitors based on the structure of CCTB. Another area of research is the evaluation of CCTB in animal models of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Finally, the effects of CCTB on human cells and tissues need to be studied to determine its potential as a therapeutic agent for type 2 diabetes and obesity.
Synthesemethoden
CCTB can be synthesized using a multistep process that involves the reaction of 1-cyanocyclobutylamine with 3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl chloride in the presence of a base. The resulting product is then treated with methyl iodide to yield the final compound, N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide.
Wissenschaftliche Forschungsanwendungen
CCTB has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a negative regulator of insulin signaling, and its inhibition has been shown to improve glucose homeostasis and insulin sensitivity in animal models. CCTB has been found to be a potent and selective inhibitor of N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide, making it a promising candidate for the development of new anti-diabetic and anti-obesity drugs.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-19(14(9-15)6-3-7-14)13(21)11-4-2-5-12(8-11)20-10-16-17-18-20/h2,4-5,8,10H,3,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABGHRABSJWRTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)C3(CCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-N-methyl-3-(1H-1,2,3,4-tetrazol-1-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2356149.png)
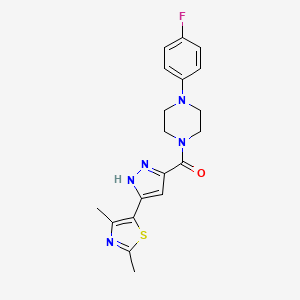
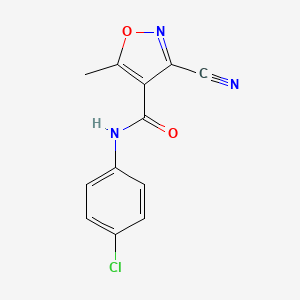
![(E)-2-phenyl-N-(1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)ethenesulfonamide](/img/structure/B2356154.png)
![3,4-diethoxy-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2356156.png)

![2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2356161.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2356162.png)
![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3-prop-2-ynylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2356163.png)
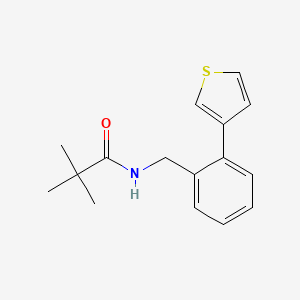
![Methyl 3-[(2,6-dichloropyridine-3-carbonyl)amino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2356165.png)
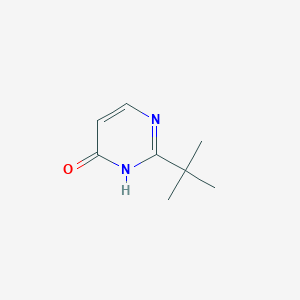
![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-chloro-6-fluorophenyl)methanone](/img/structure/B2356168.png)
